1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane
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Overview
Description
1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane is an organic compound with the molecular formula C28H50O6 It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane typically involves the reaction of phenol with a polyethylene glycol derivative. The process includes:
Etherification: Phenol reacts with a polyethylene glycol derivative in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired ether linkage.
Purification: The product is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or phenols.
Scientific Research Applications
1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and permeability of biological membranes, making it useful in drug delivery and membrane studies. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, facilitating its diverse applications.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
- 3,6,9,12,15-Pentaoxaheptadecane, 1-bromo-
Uniqueness
1-Phenoxy-3,6,9,12,15-pentaoxaheptacosane stands out due to its specific phenoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with phenolic compounds or environments.
Properties
CAS No. |
53759-84-5 |
---|---|
Molecular Formula |
C28H50O6 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C28H50O6/c1-2-3-4-5-6-7-8-9-10-14-17-29-18-19-30-20-21-31-22-23-32-24-25-33-26-27-34-28-15-12-11-13-16-28/h11-13,15-16H,2-10,14,17-27H2,1H3 |
InChI Key |
ZGSOTEZXUCOPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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